molecular formula C12H23NO3 B6262828 rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans CAS No. 400899-99-2

rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans

Cat. No.: B6262828
CAS No.: 400899-99-2
M. Wt: 229.3
InChI Key:
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Description

rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans: is a chemical compound with the molecular formula C12H23NO3. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key functional groups on the target molecules.

Comparison with Similar Compounds

    tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate: A non-racemic version of the compound.

    tert-butyl N-methyl-N-[(1r,4r)-4-aminocyclohexyl]carbamate: A similar compound with an amino group instead of a hydroxyl group.

Uniqueness:

  • The presence of both the tert-butyl carbamate and the hydroxyl group in the same molecule provides unique reactivity and potential for diverse applications.
  • The racemic nature of the compound allows for the study of enantiomer-specific effects in biological systems.

Properties

CAS No.

400899-99-2

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

91

Origin of Product

United States

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